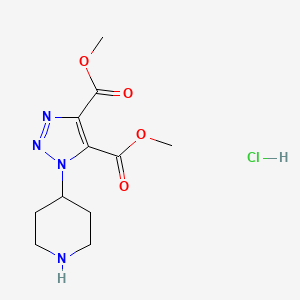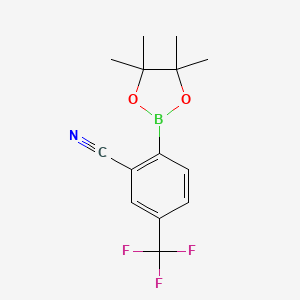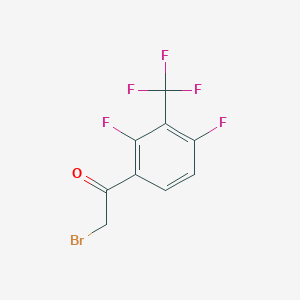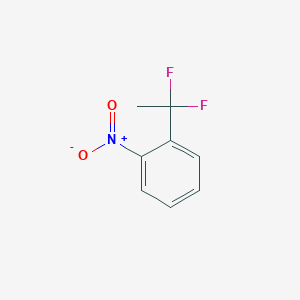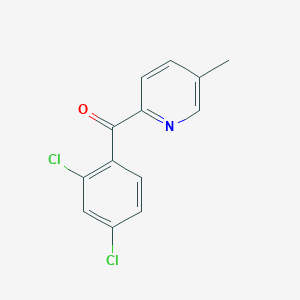
2-(2,4-Dichlorobenzoyl)-5-methylpyridine
Übersicht
Beschreibung
“2,4-Dichlorobenzoyl” is a component of various compounds used in chemical reactions . “Di(2,4-dichlorobenzoyl) peroxide”, classified as a diacyl peroxide, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
Molecular Structure Analysis
The molecular structure of “Di(2,4-dichlorobenzoyl) peroxide” is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
“Di(2,4-dichlorobenzoyl) peroxide” is used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its thermal decomposition behavior was examined by combining simulations with thermal analysis methods to analyze the foundation of thermokinetics .
Physical And Chemical Properties Analysis
“Di(2,4-dichlorobenzoyl) peroxide” is essentially a solid that is insoluble in water and slightly unstable to reducing agents, acids, and alkalis . It has been studied using differential scanning calorimetry .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, has shown significant potential as an antitumor agent. In particular, it is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and has exhibited notable activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Photochemical Dimerization
Research on 2-aminopyridines, including derivatives similar to 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, has shown that ultraviolet irradiation leads to the formation of 1,4-dimers. This property has been studied for its unusual chemical and physical characteristics, which might have implications in various scientific fields (Taylor & Kan, 1963).
Purification and Separation in Pharmaceutical Intermediates
2-Chloro-5-trichloromethylpyridine, a compound related to 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, is significant in the pharmaceutical industry as an intermediate in the synthesis of various medicines and pesticides. Studies have explored efficient methods for its separation and purification, highlighting its importance in pharmaceutical production (Su Li, 2005).
Antimalarial Activity
Compounds synthesized from derivatives of 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, such as 2,5-dichlorobenzo[c][2,7]naphthyridine, have been tested for antimalarial activity. These studies have shown that some of these compounds exhibit high in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).
Crystal Structure Analysis
Crystal structure analysis of related compounds like 2-amino-5-methylpyridine has provided insights into their molecular structures, which is crucial for understanding their chemical properties and potential applications in various scientific fields (Sherfinski & Marsh, 1975).
Photoreaction and Tautomerism
The photoreaction of 2-amino-5-methylpyridine, a compound similar to 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, has been studied using matrix-isolation infrared spectroscopy. This research revealed interesting insights into photoinduced amino-imino tautomerism, which could have implications in photodynamic therapy and photochemistry (Akai et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds such as 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid have been found to interact with peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing gene expression and metabolic pathways .
Biochemical Pathways
Similar compounds like 2,4-dichlorobenzoate are key intermediates in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .
Pharmacokinetics
Similar compounds like 2,4-dichlorobenzyl alcohol have been found to be soluble in ethanol .
Result of Action
Similar compounds like 2,4-dichlorobenzyl alcohol have been found to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Action Environment
It’s worth noting that the reactivity or incompatibility of similar compounds like di(2,4-dichlorobenzoyl) peroxide may negatively affect safety requirements and concerns during chemical reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGGNFURZRWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



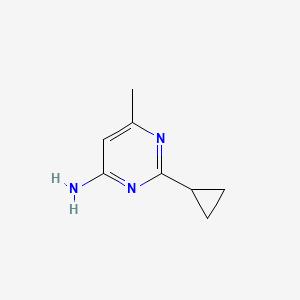
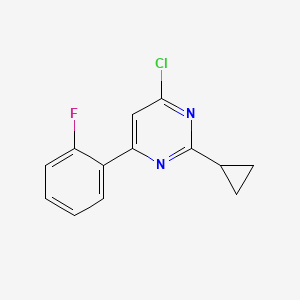


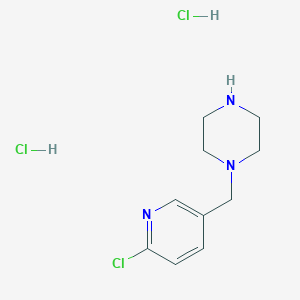
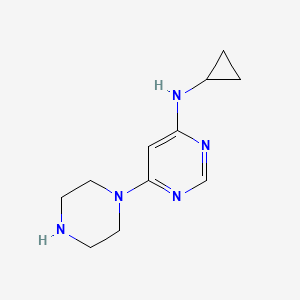
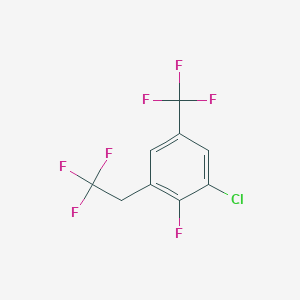
![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)
